molecular formula C16H13NO2S2 B3661922 3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B3661922
M. Wt: 315.4 g/mol
InChI Key: URBAPBDGZNYFGE-ZROIWOOFSA-N
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Description

3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzyl group and a furan ring further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones with modified benzyl or furan rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-BENZYL-5-[(5-(2-NITROPHENYL)-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • 3-BENZYL-5-[(5-(4-CL-PHENYL)-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • 3-ETHYL-5-[(5-(2-NITROPHENYL)-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of 3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the furan ring and the benzyl group on the thiazolidinone core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-11-7-8-13(19-11)9-14-15(18)17(16(20)21-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBAPBDGZNYFGE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-5-[(5-METHYL-2-FURYL)METHYLENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

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